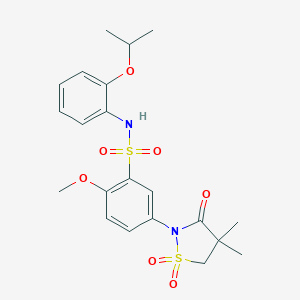
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, also known as PQT, is a chemical compound that has been the subject of much scientific research. It is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many future directions for research on 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. One area of interest is the development of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, research on the potential use of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in combination with other drugs or therapies could lead to improved treatment outcomes for a wide range of diseases.
合成方法
The synthesis of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves the reaction of 2-propoxyaniline with 2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. This synthesis method has been well-established in the scientific literature and has been used to produce 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in large quantities for research purposes.
科学研究应用
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been the subject of much scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
属性
产品名称 |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC 名称 |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-2-11-22-15-10-6-5-9-14(15)19-17-18-13-8-4-3-7-12(13)16(21)20-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H2,18,19,20,21) |
InChI 键 |
XQGZOPUFWSZZJQ-UHFFFAOYSA-N |
手性 SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
规范 SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)
![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)